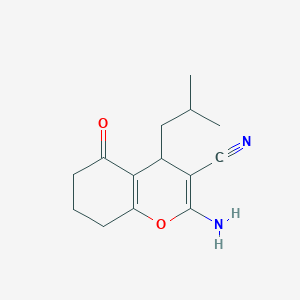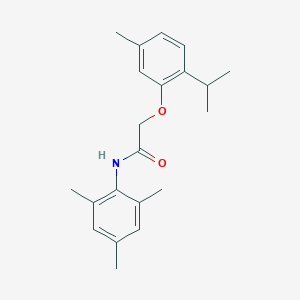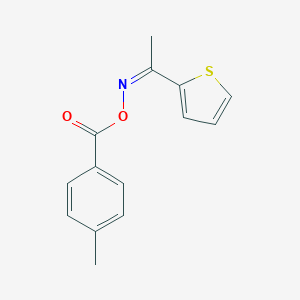
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is part of the chromene family, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of an aromatic aldehyde, malononitrile, and a cyclic diketone under reflux conditions using tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst . This method is considered environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, which can exhibit enhanced biological activities .
Scientific Research Applications
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its isobutyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-amino-4-(2-methylpropyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-8(2)6-9-10(7-15)14(16)18-12-5-3-4-11(17)13(9)12/h8-9H,3-6,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAPEVGMDMWTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=C(OC2=C1C(=O)CCC2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B375707.png)
![5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375709.png)

![1-(2-thienyl)ethanone O-[4-oxo-4-({[1-(2-thienyl)ethylidene]amino}oxy)butanoyl]oxime](/img/structure/B375714.png)
![N-benzyl-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375715.png)

![Methyl 2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}benzoate](/img/structure/B375718.png)

![N-(4-bromophenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375722.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methylene]-N-[3-(1H-imidazol-4-yl)phenyl]amine](/img/structure/B375723.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propyl-1,3-thiazol-4-one](/img/structure/B375727.png)
![2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-heptyl-1,3-thiazol-4-one](/img/structure/B375730.png)
